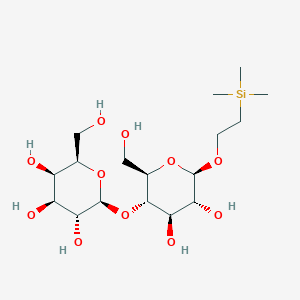
2-(Trimethylsilyl)ethyl lactoside
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Trimethylsilyl)ethyl lactoside is a compound that has been widely used in scientific research due to its unique chemical properties. This compound is a derivative of lactose and has a trimethylsilyl group attached to its ethyl chain. The trimethylsilyl group is an important functional group that imparts unique properties to the compound, making it useful in various scientific applications.
作用机制
The mechanism of action of 2-(Trimethylsilyl)ethyl lactoside is not fully understood, but it is believed to involve the interaction of the compound with enzymes that are involved in glycosylation. The trimethylsilyl group on the compound is thought to enhance its stability and make it more resistant to degradation by enzymes.
生化和生理效应
2-(Trimethylsilyl)ethyl lactoside has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of glycosidases, which are enzymes that break down glycosides. This compound has also been shown to enhance the stability of glycosides and to improve their solubility in water.
实验室实验的优点和局限性
One of the main advantages of using 2-(Trimethylsilyl)ethyl lactoside in lab experiments is its stability and resistance to degradation by enzymes. This compound is also easy to synthesize and purify, making it a convenient reagent for various scientific applications. However, one of the limitations of this compound is its high cost, which can limit its use in large-scale experiments.
未来方向
There are several future directions for the use of 2-(Trimethylsilyl)ethyl lactoside in scientific research. One potential application is in the development of new glycosylation methods that can be used to synthesize complex glycosides. This compound can also be used to study the role of glycosylation in various biological processes, such as protein folding and cell signaling. Additionally, the use of 2-(Trimethylsilyl)ethyl lactoside in drug development and delivery systems is an area of active research.
合成方法
The synthesis of 2-(Trimethylsilyl)ethyl lactoside involves the reaction of lactose with trimethylsilyl chloride in the presence of a base such as sodium hydroxide. The reaction leads to the formation of the desired compound, which can be purified by column chromatography or other suitable methods.
科学研究应用
2-(Trimethylsilyl)ethyl lactoside has been used in various scientific research applications, including the study of glycosylation and carbohydrate chemistry. Glycosylation is a crucial process that involves the attachment of sugar molecules to proteins and lipids, and it plays a vital role in various biological processes. This compound has been used to study the glycosylation of proteins and to develop new methods for the synthesis of glycosides.
属性
CAS 编号 |
115969-51-2 |
|---|---|
产品名称 |
2-(Trimethylsilyl)ethyl lactoside |
分子式 |
C17H34O11Si |
分子量 |
442.5 g/mol |
IUPAC 名称 |
(2S,3R,4S,5R,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-(2-trimethylsilylethoxy)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C17H34O11Si/c1-29(2,3)5-4-25-16-14(24)12(22)15(9(7-19)27-16)28-17-13(23)11(21)10(20)8(6-18)26-17/h8-24H,4-7H2,1-3H3/t8-,9-,10+,11+,12-,13-,14-,15-,16-,17+/m1/s1 |
InChI 键 |
DMXYNFDSPMSNLS-BCKJCLKYSA-N |
手性 SMILES |
C[Si](C)(C)CCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)O |
SMILES |
C[Si](C)(C)CCOC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O |
规范 SMILES |
C[Si](C)(C)CCOC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O |
同义词 |
2-(trimethylsilyl)ethyl beta-lactoside 2-(trimethylsilyl)ethyl lactoside CH3SiEt lactoside |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-[4-(4-Chlorobenzoyl)-1-piperazinyl]-8-nitroquinoline](/img/structure/B40311.png)
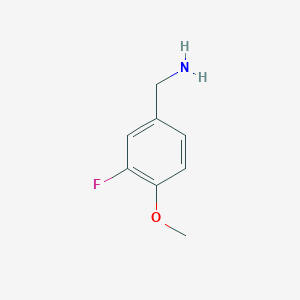
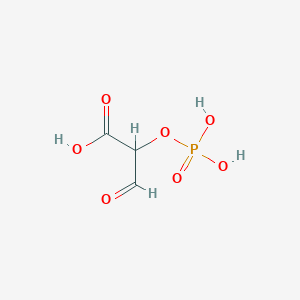
![Imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B40317.png)




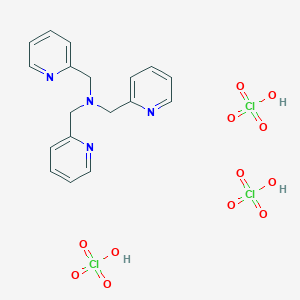
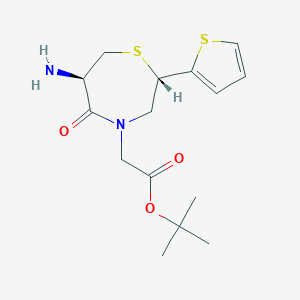

![7-Ethoxycarbonyl-9-(ethoxycarbonylmethyl)-9-azabicyclo[3,3,1]nonan-3-ol](/img/structure/B40333.png)
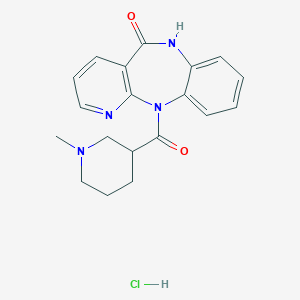
![Bicyclo[3.1.0]hexane-3-carbonitrile, 3-(1-piperidinyl)-](/img/structure/B40340.png)